Sofosbuvir

Description

Properties

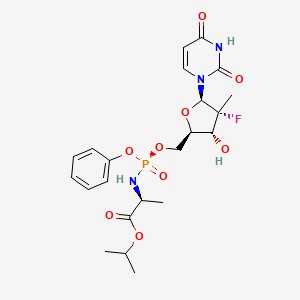

IUPAC Name |

propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29FN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30)/t14-,16+,18+,20+,22+,36-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTZHDVOVKQGIBA-IQWMDFIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC(C)C)N[P@](=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29FN3O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701027632 | |

| Record name | Sofosbuvir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701027632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

529.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Slightly soluble in water | |

| Record name | Sofosbuvir | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8226 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to off-white crystalline solid | |

CAS No. |

1190307-88-0 | |

| Record name | Sofosbuvir | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1190307-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sofosbuvir [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1190307880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sofosbuvir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08934 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sofosbuvir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701027632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-isopropyl-2-((S)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3- hydroxy-4-methyltetrahydrofuran-2-yl) methoxy)(phenoxy)phosphorylamino)propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SOFOSBUVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WJ6CA3ZU8B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sofosbuvir | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8226 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Sofosbuvir Against HCV NS5B Polymerase

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sofosbuvir is a cornerstone of modern antiviral therapy against the Hepatitis C virus (HCV). A nucleotide analog prodrug, it targets the HCV nonstructural protein 5B (NS5B), an RNA-dependent RNA polymerase essential for viral replication.[1][2] This document provides a comprehensive technical overview of this compound's mechanism of action, from its intracellular activation to the termination of viral RNA synthesis. Detailed experimental protocols for key assays used in its characterization and extensive quantitative data are presented to facilitate further research and development in this domain.

Introduction to this compound and the HCV NS5B Target

Hepatitis C is a viral infection that can lead to chronic liver disease, cirrhosis, and hepatocellular carcinoma. The HCV genome is a single-stranded RNA molecule, and its replication is critically dependent on the viral enzyme NS5B, an RNA-dependent RNA polymerase (RdRp).[1][2] The NS5B polymerase is an attractive target for antiviral therapy because it is essential for viral replication and lacks a human homolog, minimizing the potential for off-target effects.[1]

This compound (formerly GS-7977) is a direct-acting antiviral (DAA) that acts as a potent and specific inhibitor of the HCV NS5B polymerase.[3] It is a phosphoramidate prodrug of a uridine nucleotide analog, designed for efficient delivery into hepatocytes, the primary site of HCV replication.[3]

The Intracellular Activation and Mechanism of Action of this compound

The journey of this compound from an orally administered prodrug to an active antiviral agent involves a multi-step intracellular metabolic pathway.

Metabolic Activation Pathway

Once inside the hepatocyte, this compound undergoes a series of enzymatic conversions to its active triphosphate form, GS-461203.[4] This activation pathway is crucial for the drug's efficacy.

The key steps in the metabolic activation of this compound are:

-

Hydrolysis: The initial step involves the hydrolysis of the carboxyl ester group of this compound by human cathepsin A (CatA) or carboxylesterase 1 (CES1).[4]

-

Phosphoramidate Cleavage: The phosphoramidate moiety is then cleaved by histidine triad nucleotide-binding protein 1 (HINT1) to yield the monophosphate intermediate.[4]

-

Phosphorylation: Subsequent phosphorylations are carried out by cellular kinases. UMP-CMP kinase (UCK) converts the monophosphate to the diphosphate, and nucleoside diphosphate kinase (NDPK) catalyzes the final phosphorylation to the active triphosphate, GS-461203.[4]

Inhibition of NS5B Polymerase and Chain Termination

The active triphosphate metabolite, GS-461203, is a structural analog of the natural uridine triphosphate (UTP). It acts as a competitive inhibitor of the HCV NS5B polymerase.[3] GS-461203 is incorporated into the nascent viral RNA strand during replication.

The key features of its inhibitory action are:

-

Competitive Inhibition: GS-461203 competes with endogenous UTP for the active site of the NS5B polymerase.

-

Incorporation: The NS5B polymerase incorporates GS-461203 into the growing RNA chain opposite a template adenosine.[5]

-

Chain Termination: Once incorporated, the 2'-fluoro and 2'-C-methyl modifications on the ribose sugar of GS-461203 sterically hinder the addition of the next incoming nucleotide, leading to immediate termination of RNA chain elongation.[5] This premature termination prevents the synthesis of full-length viral RNA genomes, thereby halting viral replication.

Quantitative Analysis of this compound Activity

The antiviral activity of this compound and its active metabolite has been quantified in various in vitro assays.

| Parameter | Compound | HCV Genotype/Subtype | Value | Assay Type | Reference |

| IC50 | GS-461203 | 1b, 2a, 3a, 4a | 0.7 - 2.6 µM | Recombinant NS5B Polymerase Assay | [6] |

| EC50 | This compound | 1a | 14 - 110 nM | Replicon Assay | [6] |

| EC50 | This compound | 1b | 14 - 110 nM | Replicon Assay | [6] |

| EC50 | This compound | 2a | 14 - 110 nM | Replicon Assay | [6] |

| EC50 | This compound | 3a | 14 - 110 nM | Replicon Assay | [6] |

| EC50 | This compound | 4a | 14 - 110 nM | Replicon Assay | [6] |

| EC50 | This compound | 2b, 5a, 6a (chimeric) | 14 - 110 nM | Replicon Assay | [6] |

| EC50 (median) | This compound | 1a (clinical isolates) | 62 nM (range 29-128 nM) | Chimeric Replicon Assay | [6] |

| EC50 (median) | This compound | 1b (clinical isolates) | 102 nM (range 45-170 nM) | Chimeric Replicon Assay | [6] |

| EC50 (median) | This compound | 2 (clinical isolates) | 29 nM (range 14-81 nM) | Chimeric Replicon Assay | [6] |

| EC50 (median) | This compound | 3a (clinical isolates) | 81 nM (range 24-181 nM) | Chimeric Replicon Assay | [6] |

| Ki | This compound | Not Specified | 77.1 µM | NS5B Polymerase Assay | [7] |

| Kd | GS-461203 | Not Specified | 113 ± 28 µM | Pre-steady-state kinetics | [8] |

| kpol | GS-461203 | Not Specified | 0.67 ± 0.05 s⁻¹ | Pre-steady-state kinetics | [8] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

HCV NS5B RNA-Dependent RNA Polymerase (RdRp) Enzymatic Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of purified recombinant HCV NS5B polymerase.

Materials:

-

Purified recombinant HCV NS5B protein

-

RNA template (e.g., poly(C))

-

RNA primer (e.g., oligo(G)12)

-

Ribonucleoside triphosphates (rNTPs: ATP, CTP, UTP, GTP)

-

Radiolabeled rNTP (e.g., [α-³³P]GTP or [α-³²P]GTP)

-

Reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT, 10 mM KCl)

-

Test compound (this compound or its metabolites) dissolved in DMSO

-

EDTA solution

-

Glass fiber filters

-

Trichloroacetic acid (TCA)

-

Scintillation fluid and counter

Protocol:

-

Prepare a reaction mixture containing the reaction buffer, RNA template, RNA primer, and all rNTPs except the radiolabeled one.

-

Serially dilute the test compound in DMSO and add it to the reaction mixture. Include a DMSO-only control.

-

Initiate the reaction by adding the purified NS5B enzyme and the radiolabeled rNTP.

-

Incubate the reaction at a specified temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).

-

Stop the reaction by adding an equal volume of EDTA solution.

-

Spot the reaction mixture onto glass fiber filters.

-

Precipitate the newly synthesized radiolabeled RNA by washing the filters with cold TCA solution.

-

Wash the filters with ethanol and allow them to dry.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition of NS5B activity for each compound concentration and determine the IC50 value.

HCV Replicon Assay

This cell-based assay measures the antiviral activity of a compound against HCV RNA replication in a human hepatoma cell line (e.g., Huh-7) harboring a subgenomic HCV replicon.

Materials:

-

Huh-7 cells harboring an HCV replicon with a reporter gene (e.g., luciferase)

-

Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and G418 for selection)

-

Test compound (this compound) dissolved in DMSO

-

Luciferase assay reagent

-

Luminometer

-

Cell viability assay kit (e.g., MTS or CellTiter-Glo)

Protocol:

-

Seed the HCV replicon-containing Huh-7 cells in 96-well plates and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in cell culture medium.

-

Remove the existing medium from the cells and add the medium containing the test compound. Include a DMSO-only vehicle control.

-

Incubate the plates at 37°C in a 5% CO₂ incubator for a specified period (e.g., 48-72 hours).

-

After incubation, perform a luciferase assay to measure HCV RNA replication. Lyse the cells and add the luciferase substrate according to the manufacturer's protocol.

-

Measure the luminescence using a luminometer.

-

In a parallel plate, perform a cell viability assay to assess the cytotoxicity of the compound.

-

Calculate the percent inhibition of HCV replication and the percent cell viability for each compound concentration.

-

Determine the EC50 (50% effective concentration) for antiviral activity and the CC50 (50% cytotoxic concentration) for cytotoxicity. The selectivity index (SI) can be calculated as CC50/EC50.

Resistance to this compound

Resistance to this compound is relatively rare and is associated with a high genetic barrier. The primary resistance-associated substitution (RAS) is the S282T mutation in the NS5B polymerase.[3][9] This mutation is located near the active site and is thought to sterically hinder the binding of this compound's active metabolite.

| Resistance Mutation | Fold-Change in EC50 | Replication Capacity (% of Wild-Type) | Reference |

| S282T | 2.4 - 19.4 | 3.2 - 22 | [9] |

The S282T mutation significantly impairs the replication fitness of the virus, which likely contributes to its low prevalence in clinical settings.[3]

Conclusion

This compound is a highly effective inhibitor of the HCV NS5B polymerase. Its mechanism of action is well-characterized, involving intracellular activation to a uridine triphosphate analog that acts as a competitive inhibitor and a chain terminator of viral RNA synthesis. The high potency, pangenotypic activity, and high barrier to resistance have established this compound as a critical component of curative therapies for chronic hepatitis C. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals working on novel antiviral agents targeting HCV and other viral polymerases.

References

- 1. Characterization of Soluble Hepatitis C Virus RNA-Dependent RNA Polymerase Expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. wwwn.cdc.gov [wwwn.cdc.gov]

- 3. 1OS5: Crystal structure of HCV NS5B RNA polymerase complexed with a novel non-competitive inhibitor [ncbi.nlm.nih.gov]

- 4. EP1497469A4 - Assay for evaluation of activity of compounds against hcv using a novel detection system in the hcv replicon - Google Patents [patents.google.com]

- 5. rcsb.org [rcsb.org]

- 6. biorxiv.org [biorxiv.org]

- 7. usiena-air.unisi.it [usiena-air.unisi.it]

- 8. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Assembly, Purification, and Pre-steady-state Kinetic Analysis of Active RNA-dependent RNA Polymerase Elongation Complex - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Sofosbuvir: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sofosbuvir (formerly PSI-7977) represents a landmark achievement in antiviral therapy, revolutionizing the treatment of chronic Hepatitis C Virus (HCV) infection. As a first-in-class nucleotide analogue inhibitor of the HCV NS5B RNA-dependent RNA polymerase, its development has provided a highly effective, safe, and broadly genotypically active agent, forming the backbone of modern interferon-free treatment regimens. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and chemical synthesis of this compound, intended for professionals in the fields of medicinal chemistry, virology, and drug development. The document details the crucial experimental protocols, presents key quantitative data in a structured format, and visualizes complex pathways and workflows to facilitate a deeper understanding of this transformative therapeutic agent.

Discovery and Development

The journey to this compound began with the pursuit of potent and selective inhibitors of the HCV NS5B polymerase, an enzyme essential for viral replication.[1] The catalytic site of NS5B is highly conserved across HCV genotypes, making it an attractive target for developing pangenotypic antiviral agents.[1]

The initial discovery was made by Pharmasset, Inc., where scientist Michael J. Sofia led the team that identified the potential of a 2'-deoxy-2'-α-fluoro-β-C-methyluridine nucleotide prodrug.[2] This discovery was the culmination of extensive structure-activity relationship (SAR) studies aimed at overcoming the limitations of earlier nucleoside analogues, which often suffered from low potency due to inefficient intracellular phosphorylation.[2]

A significant breakthrough in the development of this compound was the application of the ProTide (pro-nucleotide) technology.[3][4] This approach involves masking the phosphate group of the nucleotide with a phosphoramidate moiety, which enhances cell permeability and facilitates the delivery of the nucleoside monophosphate into hepatocytes.[3][4] Once inside the liver cells, the ProTide is metabolized to the active triphosphate form.[5]

Pharmasset's promising results with PSI-7977 led to its acquisition by Gilead Sciences in 2011 for approximately $11 billion.[2] Gilead continued the development, and in 2013, this compound, under the brand name Sovaldi, received FDA approval.[2]

Logical Flow of Discovery

References

The Genesis of a Cure: An In-depth Technical Guide to the Early Development of Sofosbuvir

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Sofosbuvir (formerly PSI-7977) marked a paradigm shift in the treatment of Chronic Hepatitis C (CHC), transforming it from a debilitating chronic condition managed with poorly tolerated interferon-based therapies to a curable disease. This document provides a comprehensive technical overview of the early development of this compound, from its discovery and preclinical evaluation to the pivotal clinical trials that led to its approval. We delve into the core science, including detailed experimental protocols, extensive quantitative data from key studies, and visualizations of the critical pathways and timelines that defined its path to becoming a cornerstone of modern Hepatitis C virus (HCV) therapy.

Discovery and Preclinical Development

A Timeline of Innovation

The journey of this compound from a laboratory concept to a revolutionary medicine was marked by key scientific and corporate milestones. The timeline below illustrates the accelerated development of this first-in-class nucleotide analog NS5B polymerase inhibitor.

Mechanism of Action: A Prodrug Approach

This compound is a phosphoramidate prodrug designed for efficient delivery to the liver, the primary site of HCV replication. Once inside hepatocytes, it undergoes a multi-step enzymatic conversion to its pharmacologically active form, GS-461203 (a uridine nucleotide analog triphosphate).[1][2][3] This active metabolite mimics the natural uridine nucleotide and is incorporated into the nascent viral RNA strand by the HCV NS5B RNA-dependent RNA polymerase. The incorporation of GS-461203 acts as a chain terminator, halting viral replication.[3][4]

The intracellular activation pathway is a critical aspect of this compound's design, bypassing the rate-limiting first phosphorylation step that often hinders the activity of other nucleoside analogs.

Preclinical Pharmacokinetics

Pharmacokinetic studies in animal models (rats, dogs, and monkeys) demonstrated that oral administration of this compound led to high concentrations of the active triphosphate metabolite in the liver, confirming the liver-targeting design of the prodrug.[1] The major circulating metabolite was the inactive nucleoside GS-331007, which accounts for over 90% of the systemic drug-related material exposure.[4]

Experimental Protocols

HCV NS5B Polymerase Inhibition Assay

This biochemical assay was fundamental in determining the inhibitory activity of the active triphosphate metabolite (GS-461203) against the viral polymerase.

Objective: To measure the 50% inhibitory concentration (IC₅₀) of a compound against recombinant HCV NS5B RNA-dependent RNA polymerase.

Methodology:

-

Enzyme and Template Preparation: Purified, recombinant HCV NS5B protein (e.g., from genotype 1b) is used. A synthetic RNA template, such as a poly(A) template with a biotinylated oligo(U) primer, is prepared.

-

Reaction Mixture: A typical reaction mixture (total volume of 50-100 µL) is assembled in a 96-well plate and contains:

-

Buffer: 20 mM Tris-HCl (pH 7.5) or HEPES (pH 8.0).

-

Salts: 5 mM MgCl₂, 100 mM Ammonium Acetate.

-

Reducing Agent: 1 mM Dithiothreitol (DTT).

-

Enzyme: 2-10 nM purified NS5B protein.

-

Template/Primer: 10 µg/mL poly(A) / 250 nM oligo(U).

-

Nucleotides: A mix of ATP, CTP, GTP, and UTP, with one nucleotide being radiolabeled (e.g., [³H]UTP at 0.5 µCi).

-

Test Compound: Serial dilutions of the active triphosphate (GS-461203) in DMSO (final DMSO concentration ≤5%).

-

RNase Inhibitor: 0.2 U/µL RNasin.

-

-

Incubation: The reaction is initiated by adding the enzyme and incubated at 30-37°C for 60-120 minutes.

-

Termination and Detection: The reaction is stopped by adding EDTA. The newly synthesized, radiolabeled RNA product is captured (e.g., via filtration on DEAE filter mats or streptavidin-coated scintillation proximity assay beads) and quantified using a scintillation counter.

-

Data Analysis: The amount of incorporated radioactivity is plotted against the compound concentration. The IC₅₀ value is calculated using a non-linear regression model (four-parameter logistic fit). In such assays, GS-461203 demonstrated IC₅₀ values in the low micromolar range (0.7 to 2.6 µM) against polymerases from HCV genotypes 1b, 2a, 3a, and 4a.

HCV Replicon Assay

This cell-based assay was crucial for evaluating the antiviral activity of the prodrug this compound (PSI-7977) in a cellular context that includes drug uptake and metabolic activation.

Objective: To measure the 50% effective concentration (EC₅₀) of a compound required to inhibit HCV RNA replication in a human hepatoma cell line.

Methodology:

-

Cell Line: A human hepatoma cell line (e.g., Huh-7) harboring a subgenomic HCV replicon is used. These replicons typically contain the HCV non-structural genes (NS3 to NS5B) necessary for replication and a reporter gene, such as Firefly Luciferase, for easy quantification.

-

Cell Seeding: Replicon-containing cells are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The test compound (this compound) is serially diluted in cell culture medium and added to the cells. A vehicle control (DMSO) is included.

-

Incubation: Plates are incubated for 48 to 72 hours at 37°C in a humidified incubator with 5% CO₂ to allow for HCV replication and the manifestation of the inhibitor's effect.

-

Luciferase Assay:

-

After incubation, the culture medium is removed, and cells are washed with PBS.

-

Cells are lysed using a specific lysis buffer (e.g., Renilla Lysis Buffer).

-

Luciferase substrate is added to the lysate.

-

The resulting luminescence, which is directly proportional to the level of HCV replicon RNA, is measured using a luminometer.

-

-

Data Analysis: Luminescence values are plotted against compound concentration to determine the EC₅₀. In these assays, this compound (PSI-7977) demonstrated potent activity with EC₅₀ values in the nanomolar range against replicons from various genotypes.

Clinical Development

The clinical development of this compound was characterized by a rapid and efficient progression through Phase 1, 2, and 3 trials, facilitated by its high potency, pangenotypic activity, and favorable safety profile.

Human Pharmacokinetics

Clinical pharmacology studies established the pharmacokinetic profile of this compound and its primary inactive metabolite, GS-331007.

| Parameter | This compound (Parent Drug) | GS-331007 (Inactive Metabolite) |

| Tₘₐₓ (Time to Peak Concentration) | ~0.5 - 2 hours | ~2 - 4 hours |

| Terminal Half-life (t₁/₂) | ~0.4 hours | ~27 hours |

| Plasma Protein Binding | 61 - 65% | Minimal |

| Primary Route of Elimination | Hepatic Metabolism | Renal Excretion (~80% of dose) |

| Effect of Food (High-Fat Meal) | No clinically significant effect | No clinically significant effect |

Data compiled from multiple pharmacokinetic studies.[5][6][7]

Phase 3 Clinical Trial Results

The approval of this compound was supported by data from several pivotal Phase 3 studies (NEUTRINO, FISSION, POSITRON, and FUSION), which demonstrated high rates of Sustained Virologic Response 12 weeks after completion of therapy (SVR12).

Table 1: Efficacy (SVR12) in Key Phase 3 Trials of this compound

| Trial Name | Patient Population | HCV Genotype(s) | Treatment Regimen | N | Overall SVR12 Rate | SVR12 by Cirrhosis Status |

| NEUTRINO | Treatment-Naïve | 1, 4, 5, 6 | SOF + Peg-IFN + RBV (12 wks) | 327 | 90% | Cirrhosis: 80% No Cirrhosis: 92% |

| FISSION | Treatment-Naïve | 2, 3 | SOF + RBV (12 wks) | 256 | 67% (GT2: 97%, GT3: 56%) | Cirrhosis: 47% No Cirrhosis: 72% |

| Peg-IFN + RBV (24 wks) | 243 | 67% (GT2: 78%, GT3: 63%) | * Cirrhosis: 38% No Cirrhosis: 74%* | |||

| POSITRON | IFN-Ineligible/-Intolerant | 2, 3 | SOF + RBV (12 wks) | 207 | 78% (GT2: 93%, GT3: 61%) | Cirrhosis: 61% No Cirrhosis: 81% |

| FUSION | Treatment-Experienced | 2, 3 | SOF + RBV (12 wks) | 103 | 50% (GT2: 86%, GT3: 30%) | Cirrhosis: 31% No Cirrhosis: 61% |

| SOF + RBV (16 wks) | 98 | 73% (GT2: 94%, GT3: 62%) | Cirrhosis: 66% No Cirrhosis: 76% | |||

| VALENCE | Treatment-Naïve or -Experienced | 2 | SOF + RBV (12 wks) | 73 | 93% | Cirrhosis: 82% No Cirrhosis: 94% |

| 3 | SOF + RBV (24 wks) | 250 | 85% | Cirrhosis: 68% No Cirrhosis: 91% |

SOF: this compound 400 mg once daily; RBV: Ribavirin; Peg-IFN: Pegylated Interferon. Data compiled from primary trial publications and regulatory filings.[1][2][8][9][10][11][12][13]

Conclusion

The early development of this compound represents a triumph of rational drug design and efficient clinical evaluation. The creation of a liver-targeting phosphoramidate prodrug successfully overcame the limitations of previous nucleoside analogs. Preclinical studies rapidly established a potent, pangenotypic mechanism of action with a high barrier to resistance. This was followed by a well-orchestrated series of Phase 2 and 3 clinical trials that confirmed its high efficacy and favorable safety profile across diverse patient populations. The data generated during this period not only secured the rapid approval of this compound but also laid the groundwork for the subsequent development of interferon-free, all-oral combination therapies that have revolutionized the treatment of chronic hepatitis C.

References

- 1. Discovery of a β-d-2'-deoxy-2'-α-fluoro-2'-β-C-methyluridine nucleotide prodrug (PSI-7977) for the treatment of hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of activation of PSI-7851 and its diastereoisomer PSI-7977 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of Activation of PSI-7851 and Its Diastereoisomer PSI-7977 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a NS5B polymerase inhibitor in the treatment of hepatitis C: a review of its clinical potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Genotype and Subtype Profiling of PSI-7977 as a Nucleotide Inhibitor of Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. Advancing high-throughput anti-HCV drug screening: a novel dual-reporter HCV replicon model with real-time monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]

- 12. clinician.nejm.org [clinician.nejm.org]

- 13. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]

In Vitro Pharmacokinetics and Pharmacodynamics of Sofosbuvir: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the in vitro pharmacokinetic and pharmacodynamic properties of sofosbuvir, a direct-acting antiviral agent that is a cornerstone of modern hepatitis C virus (HCV) therapy. This compound is a nucleotide analog inhibitor of the HCV NS5B RNA-dependent RNA polymerase.[1][2] It is administered as a prodrug that undergoes intracellular conversion to its pharmacologically active triphosphate form, which then acts as a chain terminator during viral RNA replication.[2][3][4] This guide details its mechanism of action, antiviral activity, resistance profile, metabolic pathway, and cytotoxicity, supported by quantitative data, experimental protocols, and visual diagrams.

Pharmacodynamics

The pharmacodynamic properties of this compound are characterized by its potent inhibition of HCV replication across multiple genotypes and a high barrier to resistance.

Mechanism of Action

This compound (GS-7977) is a phosphoramidate prodrug designed to efficiently deliver its active nucleoside analog into hepatocytes.[5] Once inside the cell, it is metabolized to the active uridine triphosphate analog, GS-461203.[6] This active metabolite mimics the natural uridine triphosphate substrate of the HCV NS5B polymerase.[7] When GS-461203 is incorporated into the nascent viral RNA strand, it leads to obligate chain termination, thereby halting viral replication.[4][8] This is due to the presence of a 2'-fluoro and 2'-C-methyl group on the ribose sugar, which sterically hinders the formation of the next phosphodiester bond.[4]

In Vitro Antiviral Activity

This compound demonstrates potent, pangenotypic activity against HCV in vitro.[1][2] Its efficacy is typically measured using HCV replicon systems, which are cell lines containing autonomously replicating subgenomic or full-length HCV RNA. The 50% effective concentration (EC₅₀) is a standard measure of its antiviral potency. This compound has also shown inhibitory activity against other RNA viruses in vitro.[7][9][10][11]

Table 1: In Vitro Antiviral Activity of this compound

| Virus/Genotype | Assay System | Cell Line | EC₅₀ (nM) | Reference(s) |

|---|---|---|---|---|

| HCV Genotype 1b | Replicon | Huh-7 | 40 - 90 | [5][12] |

| HCV Genotype 2a | Replicon | Huh-7 | 32 - 100 | [12] |

| HCV Genotype 3a | Replicon | Huh-7 | 50 | [13][14] |

| HCV Genotype 4a | Replicon | Huh-7 | 40 - 130 | [12] |

| HCV Genotype 5a | Replicon | Huh-7 | 15 | [13][14] |

| HCV Genotype 6a | Replicon | Huh-7 | 120 | [13][14] |

| Hepatitis A Virus (HAV) | Reporter System | Huh-7.5.1 | 6,300 - 9,900 | [11] |

| Yellow Fever Virus (YFV) | Antiviral Assay | Huh-7 | 3,700 | [15] |

| SARS-CoV-2 | Antiviral Assay | Calu-3 | ~10,000 | [9] |

| Hepatitis E Virus (HEV) | Replicon | Huh-7 | >1,000 |[10] |

In Vitro Resistance Profile

The primary resistance-associated substitution (RAS) for this compound is S282T in the NS5B polymerase.[13][14] This mutation has been selected for in vitro across all major HCV genotypes following prolonged exposure to the drug.[13][14] While the S282T substitution confers reduced susceptibility to this compound, it also typically impairs the replication capacity of the virus.[13][14] Other substitutions have been observed but have a much smaller impact on this compound susceptibility.[13][14]

Table 2: In Vitro Resistance Profile of this compound

| HCV Genotype | Resistance-Associated Substitution | Fold-Change in EC₅₀ | Reference(s) |

|---|---|---|---|

| Genotypes 1-6 | S282T | 2.4 to 19.4 | [12][13][14] |

| Genotype 6a | N237S | 2.5 |[13][14] |

Pharmacokinetics

The in vitro pharmacokinetics of this compound are centered on its intracellular activation pathway and its permeability characteristics.

Intracellular Metabolism and Activation

This compound is a class 3 compound, characterized by high solubility and low permeability.[16] Its activation is a multi-step enzymatic process that occurs within hepatocytes.[5][17]

-

Initial Hydrolysis : The prodrug's carboxyl ester moiety is first hydrolyzed by human cathepsin A (CatA) and/or carboxylesterase 1 (CES1) to form an intermediate metabolite.[5][8][18]

-

Phosphoramidate Cleavage : The histidine triad nucleotide-binding protein 1 (HINT1) then cleaves the phosphoramidate bond, releasing the monophosphate form of the nucleoside analog (GS-606965).[5]

-

Phosphorylation : Cellular kinases subsequently phosphorylate the monophosphate to the diphosphate and finally to the active triphosphate form, GS-461203.[8]

Dephosphorylation of the active triphosphate leads to the formation of the inactive nucleoside metabolite GS-331007, which is the major circulating metabolite found in plasma.[5][6] The active triphosphate metabolite has been shown to have a long intracellular half-life of approximately 24 hours, contributing to the drug's sustained antiviral effect and allowing for once-daily dosing.[16]

References

- 1. This compound: A novel treatment option for chronic hepatitis C infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a NS5B polymerase inhibitor in the treatment of hepatitis C: a review of its clinical potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. Changing the face of hepatitis C management – the design and development of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetic, Pharmacodynamic, and Drug-Interaction Profile of the Hepatitis C Virus NS5B Polymerase Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Emergence of resistance-associated variants during this compound treatment in chronically infected hepatitis E patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. In vitro antiviral activity of the anti-HCV drugs daclatasvir and this compound against SARS-CoV-2, the aetiological agent of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2024.sci-hub.se [2024.sci-hub.se]

- 11. This compound inhibits hepatitis A virus replication in vitro assessed by a cell-based fluorescent reporter system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound susceptibility of genotype 1 to 6 HCV from DAA-naïve subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In vitro selection of resistance to this compound in HCV replicons of genotype-1 to -6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Yellow fever virus is susceptible to this compound both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound as Repurposed Antiviral Drug Against COVID-19: Why Were We Convinced to Evaluate the Drug in a Registered/Approved Clinical Trial? - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. The Metabolic Activation of this compound Is Impaired in an Experimental Model of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Prodrug Activation of Sofosbuvir in Hepatocytes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sofosbuvir is a cornerstone of modern direct-acting antiviral (DAA) therapy for Hepatitis C Virus (HCV) infection.[1] As a phosphoramidate prodrug, it is designed to efficiently deliver its active nucleoside analog triphosphate into hepatocytes, the primary site of HCV replication.[2][3] This design bypasses the often inefficient initial phosphorylation step that limits the efficacy of many nucleoside analogs.[4] Successful intracellular delivery and subsequent multi-step metabolic activation are critical to its potent antiviral activity. This guide provides a detailed technical overview of the enzymatic cascade responsible for converting this compound into its pharmacologically active form, GS-461203, summarizes key quantitative data, outlines common experimental protocols for its study, and presents visual diagrams of the core pathways.

The Intracellular Metabolic Activation Pathway

Upon oral administration and absorption, this compound is rapidly taken up by hepatocytes where it undergoes a precise, multi-step enzymatic conversion to become an active inhibitor of the HCV NS5B RNA-dependent RNA polymerase.[5][6] This activation cascade involves initial hydrolytic steps followed by sequential phosphorylation.

Step 1: Carboxyl Ester Hydrolysis

The first activation step is the hydrolysis of the carboxyl ester moiety of the phosphoramidate prodrug.[7] This reaction is efficiently catalyzed by two key human hepatic enzymes:

In vitro data suggests that CatA preferentially hydrolyzes the specific diastereomer of this compound, while CES1 does not exhibit such stereoselectivity.[10] This rapid cleavage results in the formation of an intermediate, referred to as Metabolite X.[6][9]

Step 2: Phosphoramidate Cleavage by HINT1

Following the initial hydrolysis, the L-alanine moiety is cleaved from the phosphorus center. This critical step is catalyzed by the Histidine Triad Nucleotide-Binding Protein 1 (HINT1) , a nucleoside phosphoramidase.[6][7][10] The action of HINT1 unmasks the phosphate group, yielding the key intermediate, 2'-deoxy-2'-α-fluoro-β-C-methyluridine-5'-monophosphate (GS-331007 monophosphate).[6]

Step 3 & 4: Sequential Phosphorylation

The newly formed monophosphate is a substrate for the host cell's nucleotide kinase pathways, which complete the activation process through two sequential phosphorylation events.

-

Monophosphate to Diphosphate: Uridine Monophosphate-Cytidine Monophosphate Kinase (UMP-CMPK) catalyzes the phosphorylation of the monophosphate metabolite to its diphosphate form.[6][7][11]

-

Diphosphate to Triphosphate: Nucleoside Diphosphate Kinase (NDPK) adds the final phosphate group, converting the diphosphate into the pharmacologically active uridine analog triphosphate, GS-461203 .[6][7][12]

Once formed, GS-461203 acts as a defective substrate for the HCV NS5B polymerase. Its incorporation into the nascent viral RNA strand leads to chain termination, effectively halting viral replication.[3][5][13]

Deactivation and Formation of GS-331007

The active triphosphate (GS-461203) and its precursors can be dephosphorylated, leading to the formation of the nucleoside metabolite GS-331007.[4][7] This metabolite is pharmacologically inactive against HCV because it is not efficiently re-phosphorylated by cellular kinases.[6][14] GS-331007 is the major circulating drug-related species found in plasma, accounting for over 90% of systemic exposure, and is primarily eliminated via the kidneys.[13][15][16]

Quantitative Data Summary

The pharmacokinetic properties of this compound and its metabolites are crucial for understanding its clinical efficacy and safety profile.

Table 1: Pharmacokinetic Parameters of this compound and Metabolites

| Analyte | Tmax (post-dose) | Terminal Half-life (T½) | Plasma Protein Binding | Primary Elimination Route |

| This compound | 0.5 - 2 hours[1][4] | ~0.4 hours[1][4] | 61 - 65%[4] | Hepatic Metabolism |

| GS-331007 | 2 - 4 hours[4] | ~27 hours[1][4] | Minimal[4] | Renal Excretion (~80%)[1][13] |

| Data compiled from multiple clinical pharmacology studies. |

Table 2: Intracellular Concentrations of this compound Anabolites

| Metabolite | Cell Type | Median Concentration | Half-life |

| GS-331007-MP | Human PBMCs | 220 fmol/10⁶ cells[17] | 14 hours[17] |

| GS-331007-DP | Human PBMCs | 70.2 fmol/10⁶ cells[17] | Not Determined |

| GS-461203 (TP) | Human PBMCs | 859 fmol/10⁶ cells[17] | 26 hours[17] |

| Total Metabolites | Human Liver Tissue | 77.1 µM[18] | >24 hours (TP)[9] |

| (PBMCs: Peripheral Blood Mononuclear Cells). Concentrations in PBMCs were measured in patients on this compound therapy.[17] Liver tissue concentrations were measured in patients administered this compound prior to liver transplantation.[18] |

Experimental Protocols for Metabolite Analysis

The quantification of this compound and its charged, polar phosphate anabolites in biological matrices requires specialized and highly sensitive analytical techniques. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose.[19]

Sample Collection and Preparation

-

Matrix Collection: Samples can include plasma, peripheral blood mononuclear cells (PBMCs), or liver tissue biopsies/explants.[17][18]

-

Intracellular Metabolite Extraction: To analyze intracellular concentrations, cells (e.g., hepatocytes, PBMCs) must be lysed. A common procedure involves:

-

Washing cells to remove extracellular contaminants.

-

Addition of a cold organic solvent, typically methanol or acetonitrile, to precipitate proteins and lyse the cells.[20]

-

Vortexing and centrifugation to pellet the precipitated proteins.[19]

-

The resulting supernatant, containing the metabolites, is collected for analysis.[19]

-

-

Solid-Phase Extraction (SPE): For complex matrices or to concentrate the analytes, SPE may be employed. Anion-exchange cartridges can be used to separate the different phosphate moieties.[14]

Analytical Methodology: LC-MS/MS

A typical LC-MS/MS workflow is designed to separate the parent drug from its structurally similar metabolites and quantify them with high precision.

-

Chromatographic Separation:

-

Technique: Ultra-Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC) is used.[21][22]

-

Column: A reverse-phase column (e.g., C18) is commonly used for separation.[22]

-

Mobile Phase: An isocratic or gradient mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium formate) is employed. Ion-pairing agents may be used to improve the retention of the highly polar phosphate metabolites.[17][23]

-

-

Mass Spectrometry Detection:

-

Ionization: Electrospray Ionization (ESI), typically in positive mode, is used to generate ions of the analytes.[22]

-

Detection Mode: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte and internal standard.[20] For example:

-

This compound: m/z 530.2 → 243.2

-

GS-331007: m/z 261.1 → 113.1[20]

-

-

-

Quantification: Analyte concentrations are determined by comparing the peak area ratio of the analyte to a known concentration of a stable isotope-labeled internal standard against a calibration curve.[19]

Alternative Analytical Techniques

-

³¹P Nuclear Magnetic Resonance (³¹P-NMR) Spectroscopy: This technique can be used for the purity determination of organophosphorus compounds like this compound.[24][25] While less sensitive than LC-MS/MS for biological quantification, it can provide valuable structural information and is used in assessing hepatic metabolic processes.[25][26]

Conclusion

The transformation of this compound from an orally administered prodrug to the active triphosphate GS-461203 within hepatocytes is a highly efficient and orchestrated process mediated by a specific sequence of host enzymes. This elegant prodrug strategy is fundamental to the drug's potent, pangenotypic anti-HCV activity. A thorough understanding of this activation pathway, supported by robust quantitative and bioanalytical methods like LC-MS/MS, is essential for ongoing drug development, clinical pharmacology studies, and the optimization of antiviral therapies. The potential for altered metabolic activation, for instance in patients with liver steatosis, underscores the importance of continued research in this area.[6][27]

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. This compound: A novel treatment option for chronic hepatitis C infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. The Metabolic Activation of this compound Is Impaired in an Experimental Model of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Changing the face of hepatitis C management – the design and development of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. journals.asm.org [journals.asm.org]

- 10. This compound | C22H29FN3O9P | CID 45375808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound Therapy and IFNL4 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In depth investigation of quantitative analytical and bioanalytical techniques of hepatitic drug this compound in different matrices: a review - MedCrave online [medcraveonline.com]

- 15. Pharmacokinetic, Pharmacodynamic, and Drug-Interaction Profile of the Hepatitis C Virus NS5B Polymerase Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Validation and Application of a Liquid Chromatography-Tandem Mass Spectrometry Method To Determine the Concentrations of this compound Anabolites in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound and Ribavirin Liver Pharmacokinetics in Patients Infected with Hepatitis C Virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. A Quick and Sensitive LC-MS/MS Method for Simultaneous Quantification of this compound Metabolite (GS-331007) in Human Plasma: Application to Hepatitis C Infected Patients with End-Stage Renal Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Quantitative 31P-NMR for Purity Determination of this compound and Method Validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. 3.0T 31P MR spectroscopy in assessment of response to antiviral therapy for chronic hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]

- 27. The Metabolic Activation of this compound Is Impaired in an Experimental Model of NAFLD - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Pangenotypic Activity of Sofosbuvir Against Hepatitis C Virus Genotypes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sofosbuvir is a cornerstone of modern antiviral therapy against the Hepatitis C virus (HCV). As a direct-acting antiviral (DAA), it exhibits potent and pangenotypic activity by targeting the viral NS5B RNA-dependent RNA polymerase. This technical guide provides an in-depth analysis of the in vitro activity of this compound across various HCV genotypes. It consolidates key quantitative data on its antiviral potency, details the experimental protocols used for its evaluation, and presents visual representations of its mechanism of action and the methodologies for its assessment. This document is intended to be a comprehensive resource for researchers, scientists, and professionals involved in the development of antiviral therapeutics.

Introduction

Hepatitis C virus (HCV) infection is a major global health concern, leading to chronic liver disease, cirrhosis, and hepatocellular carcinoma. The advent of direct-acting antivirals (DAAs) has revolutionized HCV treatment, with this compound being a pivotal component of numerous therapeutic regimens. This compound is a nucleotide analog prodrug that, after intracellular metabolism to its active triphosphate form, acts as a chain terminator for the HCV NS5B polymerase, an enzyme essential for viral replication. A key attribute of this compound is its pangenotypic activity, demonstrating efficacy against all six major HCV genotypes. This guide delves into the in vitro data that substantiates this broad-spectrum activity.

Mechanism of Action

This compound (formerly GS-7977) is a phosphoramidate prodrug of a uridine nucleotide analog. Upon oral administration, it undergoes intracellular conversion to its pharmacologically active form, 2'-deoxy-2'-α-fluoro-β-C-methyluridine-5'-triphosphate (GS-461203). This active metabolite mimics the natural uridine nucleotide and is incorporated into the nascent HCV RNA strand by the NS5B polymerase. The presence of a 2'-methyl group on the ribose sugar sterically hinders the addition of the next nucleotide, thereby causing premature termination of RNA chain elongation and halting viral replication. The high degree of conservation in the active site of the NS5B polymerase across different HCV genotypes is the molecular basis for this compound's pangenotypic activity.

Data Presentation: In Vitro Antiviral Activity

The in vitro potency of this compound is typically quantified by its 50% effective concentration (EC50) and 95% effective concentration (EC95), which represent the drug concentrations required to inhibit 50% and 95% of viral replication, respectively. These values are determined using HCV replicon assays.

This compound EC50 Values Against Wild-Type HCV Genotypes

The following table summarizes the mean EC50 values of this compound against chimeric replicons containing the full-length NS5B coding region from various HCV genotypes and subtypes.

| HCV Genotype/Subtype | Mean EC50 (nM) |

| 1a | 40 |

| 1b | 110 |

| 2a | 32 |

| 2b | 50 |

| 3a | 50 |

| 4a | 40 |

| 4d | 30 |

| 5a | 40 |

| 6a | 40 |

Data sourced from a study assessing 479 HCV-infected, treatment-naïve patient samples. While there was some variation among patient isolates, the 95th percentile for any genotype did not exceed an EC50 of 189 nM.[1]

This compound EC95 Values

In Vitro Resistance Profile

The primary resistance-associated substitution (RAS) for this compound is the S282T mutation in the NS5B polymerase. In vitro studies have shown that this substitution confers a 2.4- to 19.4-fold reduction in susceptibility to this compound across genotypes 1 to 6.[3] Despite this, the S282T mutation significantly impairs viral replication fitness, making it rare in clinical settings.[3]

Experimental Protocols

The in vitro activity of this compound is predominantly evaluated using the HCV replicon system. This system utilizes human hepatoma (Huh-7) cells that harbor autonomously replicating subgenomic or full-length HCV RNA molecules (replicons).

HCV Replicon Assay for EC50/EC95 Determination

Objective: To determine the concentration of this compound that inhibits HCV replication by 50% (EC50) and 95% (EC95).

Materials:

-

Cell Line: Huh-7 human hepatoma cells or their derivatives.

-

HCV Replicons: Chimeric replicon constructs containing the NS5B coding region from different HCV genotypes. These replicons often include a reporter gene, such as firefly luciferase, for ease of quantification.

-

Reagents: Dulbecco's Modified Eagle's Medium (DMEM), fetal bovine serum (FBS), penicillin-streptomycin, G418 (for stable replicon cell line maintenance), this compound, and a luciferase assay system.

Methodology:

-

Cell Seeding: Huh-7 cells harboring the HCV replicon are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Preparation: A serial dilution of this compound is prepared in cell culture medium.

-

Treatment: The culture medium is replaced with the medium containing the various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Quantification of HCV Replication: After incubation, the cells are lysed, and the activity of the reporter gene (e.g., luciferase) is measured using a luminometer. The luminescence signal is directly proportional to the level of HCV RNA replication.

-

Data Analysis: The percentage of replication inhibition is calculated relative to the vehicle control. The EC50 and EC95 values are determined by fitting the dose-response data to a four-parameter logistic curve using appropriate software.

Cytotoxicity Assay (CC50 Determination)

Objective: To determine the concentration of this compound that reduces the viability of the host cells by 50% (CC50).

Materials:

-

Cell Line: Parental Huh-7 cells (without the HCV replicon).

-

Reagents: DMEM, FBS, penicillin-streptomycin, this compound, and a cell viability reagent (e.g., MTT or MTS).

Methodology:

-

Cell Seeding: Parental Huh-7 cells are seeded into 96-well plates.

-

Treatment: The cells are treated with the same serial dilutions of this compound as in the replicon assay.

-

Incubation: The plates are incubated for the same duration as the replicon assay (48-72 hours).

-

Cell Viability Assessment: A cell viability reagent (e.g., MTT) is added to the wells. The conversion of the reagent by metabolically active cells results in a colorimetric change that is measured using a microplate reader.

-

Data Analysis: The CC50 value is calculated from the dose-response curve of cell viability.

The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a measure of the drug's therapeutic window.

Mandatory Visualizations

This compound Metabolic Activation Pathway

Caption: Intracellular metabolic activation pathway of this compound.

Experimental Workflow for In Vitro Activity Assessment

Caption: Workflow for determining this compound's in vitro antiviral activity.

Conclusion

The in vitro data robustly supports the pangenotypic activity of this compound against all major HCV genotypes. Its potent inhibition of the highly conserved NS5B polymerase, coupled with a high barrier to resistance, underscores its critical role in HCV therapy. The standardized HCV replicon assay provides a reliable platform for evaluating the antiviral efficacy of this compound and other direct-acting antivirals. This technical guide consolidates the key findings and methodologies that are fundamental to understanding the in vitro profile of this compound, providing a valuable resource for the ongoing research and development of novel anti-HCV agents.

References

- 1. This compound susceptibility of genotype 1 to 6 HCV from DAA-naïve subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Infrequent Development of Resistance in Genotype 1–6 Hepatitis C Virus–Infected Subjects Treated With this compound in Phase 2 and 3 Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro selection of resistance to this compound in HCV replicons of genotype-1 to -6 - PubMed [pubmed.ncbi.nlm.nih.gov]

Sofosbuvir: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sofosbuvir, marketed under the brand name Sovaldi among others, is a cornerstone in the treatment of chronic hepatitis C virus (HCV) infection.[1] As a direct-acting antiviral (DAA) agent, it has revolutionized therapy by offering a highly effective and well-tolerated oral regimen.[1][2] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental protocols related to this compound.

Chemical Structure and Identifiers

This compound is a nucleotide analog prodrug.[3] Its chemical structure is designed to facilitate oral bioavailability and efficient delivery to the liver, the primary site of HCV replication.

| Identifier | Value |

| IUPAC Name | propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate[4] |

| SMILES String | C--INVALID-LINK--N--INVALID-LINK--(OC[C@@H]1--INVALID-LINK--N2C=CC(=O)NC2=O)(C)F">C@HO)OC3=CC=CC=C3[5] |

| CAS Number | 1190307-88-0[4] |

| Molecular Formula | C22H29FN3O9P[4][6] |

| PubChem CID | 45375808[4] |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its formulation, absorption, and distribution.

| Property | Value |

| Molecular Weight | 529.45 g/mol [7] |

| Appearance | White to off-white crystalline solid[8] |

| Melting Point | 94–125 ºC (depends on crystalline polymorph)[8] |

| Solubility | ≥ 2 mg/mL across the pH range of 2-7.7 at 37 °C; slightly soluble in water.[9] |

| pKa | 9.3 |

| LogP | 1.62 |

Mechanism of Action

This compound is a potent and specific inhibitor of the HCV NS5B RNA-dependent RNA polymerase, an enzyme essential for viral replication.[3][10] It acts as a chain terminator, halting the synthesis of viral RNA.[11]

Caption: Mechanism of action of this compound.

Metabolic Activation Pathway

This compound is a prodrug that requires intracellular metabolism to its active triphosphate form, GS-461203.[11][12] This multi-step process occurs within hepatocytes and is catalyzed by several host enzymes.

Caption: Metabolic activation of this compound.

Experimental Protocols

NS5B Polymerase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the RNA-dependent RNA polymerase activity of HCV NS5B.

Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing a suitable buffer (e.g., 20 mM HEPES, pH 8.0), divalent cations (e.g., 1.5 mM MnCl2), a reducing agent (e.g., 1 mM DTT), ribonucleotides (GTP, CTP, ATP, and UTP), a labeled nucleotide (e.g., [α-33P]UTP), an RNA template/primer, and purified recombinant NS5B polymerase.[13][14]

-

Compound Addition: this compound or other test compounds are serially diluted and added to the reaction mixture.

-

Initiation and Incubation: The reaction is initiated by the addition of the NS5B enzyme and incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours) to allow for RNA synthesis.

-

Termination and Precipitation: The reaction is stopped, and the newly synthesized radiolabeled RNA is precipitated.

-

Quantification: The amount of incorporated radiolabeled nucleotide is quantified using a scintillation counter.

-

Data Analysis: The concentration of the compound that inhibits 50% of the polymerase activity (IC50) is calculated.

Caption: NS5B polymerase inhibition assay workflow.

HCV Replicon Assay

This cell-based assay measures the antiviral activity of a compound against HCV replication in a cellular context.

Methodology:

-

Cell Culture: Human hepatoma cells (e.g., Huh-7) harboring a subgenomic HCV replicon are cultured. These replicons typically contain a reporter gene, such as luciferase, to quantify viral replication.[15]

-

Compound Treatment: The cells are treated with serial dilutions of this compound or other test compounds.

-

Incubation: The treated cells are incubated for a period (e.g., 48-72 hours) to allow for HCV replication and the antiviral effect of the compound to take place.

-

Cell Lysis and Reporter Gene Assay: The cells are lysed, and the activity of the reporter gene (e.g., luciferase) is measured. The signal from the reporter gene is proportional to the level of HCV RNA replication.

-

Cytotoxicity Assay: In parallel, a cytotoxicity assay is performed to determine the concentration of the compound that is toxic to the host cells.

-

Data Analysis: The concentration of the compound that inhibits 50% of HCV replication (EC50) and the 50% cytotoxic concentration (CC50) are calculated to determine the selectivity index (CC50/EC50).[15]

Caption: HCV replicon assay workflow.

Conclusion

This compound's well-defined chemical structure and favorable physicochemical properties contribute to its success as an oral antiviral agent. Its targeted mechanism of action as a prodrug that inhibits the HCV NS5B polymerase with high specificity provides a potent and safe therapeutic option for patients with chronic hepatitis C. The experimental protocols outlined in this guide are fundamental for the continued research and development of novel antiviral therapies.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound: A novel treatment option for chronic hepatitis C infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C22H29FN3O9P | CID 45375808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. drugs.com [drugs.com]

- 7. This compound Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 8. acs.org [acs.org]

- 9. researchgate.net [researchgate.net]

- 10. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 11. What is the mechanism of this compound? [synapse.patsnap.com]

- 12. The Metabolic Activation of this compound Is Impaired in an Experimental Model of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

Preclinical Profile of Sofosbuvir and its Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical studies of sofosbuvir, a direct-acting antiviral agent that has revolutionized the treatment of chronic hepatitis C virus (HCV) infection. The document focuses on the core preclinical data for this compound and its primary metabolites, the active triphosphate form GS-461203 and the major circulating, inactive nucleoside GS-331007. It is designed to be a comprehensive resource for professionals in the fields of virology, pharmacology, and drug development.

In Vitro Antiviral Activity and Cytotoxicity

This compound is a prodrug that is metabolized intracellularly to its active form, GS-461203, which acts as a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase.[1] The in vitro antiviral activity of this compound has been evaluated in various HCV replicon systems, which are cell-based assays that measure the replication of subgenomic HCV RNA.[2]

Data Presentation: In Vitro Efficacy and Cytotoxicity

The following tables summarize the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values for this compound and its active metabolite GS-461203 against different HCV genotypes and in various cell lines.

| Table 1: In Vitro Antiviral Activity of this compound against HCV Genotypes | |

| HCV Genotype | Mean EC50 (nM) |

| Genotype 1a | 40 |

| Genotype 1b | 92 |

| Genotype 2a | 32 - 120 |

| Genotype 2b | 150 |

| Genotype 3a | 50 |

| Genotype 4a | 39 - 130 |

| Genotype 5a | 40 |

| Genotype 6a | 110 |

Data compiled from studies using chimeric replicons carrying the full-length NS5B coding region from treatment-naïve patients.[3]

| Table 2: In Vitro Activity of GS-461203 against HCV NS5B Polymerase | |

| HCV Genotype | IC50 (µM) |

| Genotype 1b | 0.7 |

| Genotype 2a | 2.3 |

| Genotype 3a | 0.3 |

| Genotype 4a | 0.4 |

IC50 values represent the concentration of GS-461203 required to inhibit the activity of recombinant NS5B polymerase by 50%.

| Table 3: Cytotoxicity of this compound and GS-331007 in Human Cell Lines | |

| Cell Line | This compound CC50 (µM) |

| Huh-7 | > 100 |

| HepG2 | > 100 |

| CEM | > 100 |

| MT-2 | > 100 |

| MRC-5 | > 100 |

CC50 values were determined after 5-7 days of incubation. GS-331007 showed no cytotoxicity at concentrations up to 100 µM.[4]

Experimental Protocols

HCV Replicon Assay

This assay is fundamental for determining the in vitro antiviral potency of compounds against HCV.

Methodology:

-

Cell Culture: Stably transfected human hepatoma cells (e.g., Huh-7) harboring HCV subgenomic replicons are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and a selection antibiotic (e.g., G418).

-

Compound Treatment: Cells are seeded in 96-well plates. After cell attachment, the culture medium is replaced with medium containing serial dilutions of the test compound (e.g., this compound).

-

Incubation: The plates are incubated for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.

-

Quantification of HCV Replication: HCV replication is quantified by measuring the activity of a reporter gene (e.g., luciferase) integrated into the replicon or by quantifying HCV RNA levels using real-time RT-PCR.

-

Data Analysis: The EC50 value is calculated by plotting the percentage of inhibition of HCV replication against the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

This assay is used to assess the potential of a compound to cause cell death.

Methodology:

-

Cell Seeding: Human hepatoma cells (e.g., Huh-7 or HepG2) are seeded in 96-well plates at a predetermined density.

-

Compound Exposure: The cells are treated with various concentrations of the test compound and incubated for a period that mirrors the duration of the replicon assay (typically 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Formazan Solubilization: After a few hours of incubation, the water-insoluble formazan crystals formed by metabolically active cells are dissolved in a solubilization solution (e.g., dimethyl sulfoxide - DMSO).

-

Absorbance Measurement: The absorbance of the colored formazan solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

CC50 Determination: The CC50 value, the concentration of the compound that reduces cell viability by 50%, is determined from the dose-response curve.[5]

Signaling Pathways and Experimental Workflows

Metabolic Activation of this compound

This compound is a phosphoramidate prodrug that must be metabolized within hepatocytes to its active triphosphate form, GS-461203. This multi-step process is crucial for its antiviral activity.

References

- 1. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: A novel treatment option for chronic hepatitis C infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound susceptibility of genotype 1 to 6 HCV from DAA-naïve subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

Target Validation of Sofosbuvir: An In-depth Technical Guide to its Action as an NS5B Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sofosbuvir, a cornerstone in the treatment of Hepatitis C Virus (HCV) infection, is a direct-acting antiviral agent that targets the virus's RNA-dependent RNA polymerase, Nonstructural Protein 5B (NS5B). This technical guide provides a comprehensive overview of the target validation of this compound as an NS5B inhibitor. It delves into the molecular mechanisms of action, presents key quantitative data from preclinical and clinical studies, outlines detailed experimental protocols for target validation, and illustrates the critical pathways and workflows involved. The validation of NS5B as a drug target and the subsequent development of this compound represent a landmark achievement in antiviral therapy, offering high cure rates across multiple HCV genotypes.[1][2][3]

The HCV NS5B Polymerase: A Prime Antiviral Target

The Hepatitis C virus is an RNA virus that relies on its own machinery for replication within host hepatocytes. Central to this process is the NS5B protein, an RNA-dependent RNA polymerase (RdRp) responsible for synthesizing new viral RNA genomes.[4] Several key characteristics make NS5B an ideal target for antiviral intervention:

-

Essential for Viral Replication: NS5B is indispensable for the HCV life cycle; its inhibition effectively halts viral replication.[4]

-

Viral Specificity: Mammalian cells do not possess an RNA-dependent RNA polymerase, minimizing the potential for off-target effects and associated toxicity.[5]

-

Conserved Active Site: The catalytic site of NS5B is highly conserved across different HCV genotypes, suggesting that inhibitors targeting this site could have broad, pan-genotypic activity.[3]

This compound: Mechanism of Action as an NS5B Inhibitor

This compound (formerly GS-7977) is a phosphoramidate prodrug of a uridine nucleotide analog.[3] Its mechanism of action involves several steps that culminate in the termination of HCV RNA synthesis.

-

Cellular Uptake and Metabolism: After oral administration, this compound is efficiently absorbed and enters hepatocytes. Inside the cell, the prodrug undergoes metabolic activation to form the pharmacologically active uridine triphosphate analog, GS-461203.[6]

-

Incorporation into Viral RNA: The active triphosphate form, GS-461203, mimics the natural uridine triphosphate (UTP) substrate of the NS5B polymerase.

-

Chain Termination: The NS5B polymerase incorporates GS-461203 into the nascent viral RNA strand. However, the presence of a 2'-methyl group on the ribose sugar of this compound sterically hinders the addition of the next nucleotide, effectively terminating the elongation of the RNA chain.[3] This premature termination prevents the synthesis of functional viral genomes, thereby inhibiting viral replication.

Quantitative Assessment of this compound's Activity

The potency and efficacy of this compound have been extensively evaluated through a battery of in vitro and clinical studies. The following tables summarize key quantitative data.

Table 1: In Vitro Activity of this compound Against HCV Genotypes

| HCV Genotype/Subtype | Mean EC50 (nM) | 95th Percentile EC50 (nM) |

| 1a | 40 | 101 |

| 1b | 110 | 189 |

| 2a | 32 | 68 |

| 2b | 41 | 103 |

| 3a | 50 | 120 |

| 4a | 130 | 189 |

| 5a | 38 | 75 |

| 6a | 45 | 115 |

EC50 (50% effective concentration) values were determined using HCV replicon assays. Data compiled from multiple studies.[7]

Table 2: Impact of NS5B Resistance-Associated Substitutions (RASs) on this compound Susceptibility

| NS5B Substitution | Fold-Change in EC50 (Range) |

| S282T | 2.4 - 19.4 |

| N237S (Genotype 6a) | 2.5 |

| L159F | No significant change |

| V321A | No significant change |

Fold-change in EC50 is relative to the wild-type virus. Data is from in vitro replicon studies. The S282T substitution is the primary resistance-associated variant for this compound.[8][9][10]

Table 3: Sustained Virologic Response (SVR) Rates from Key Phase 3 Clinical Trials of this compound-Based Regimens

| Trial Name | HCV Genotype(s) | Treatment Regimen | SVR12 Rate |

| POSITRON | 2, 3 | This compound + Ribavirin (12 weeks) | 78% |

| FUSION | 2, 3 | This compound + Ribavirin (12 or 16 weeks) | 50% (12 weeks), 73% (16 weeks) |

| VALENCE | 2, 3 | This compound + Ribavirin (12 or 24 weeks) | Genotype 2 (12 weeks): 93%, Genotype 3 (24 weeks): 84% |

| PHOTON-1 (HIV Co-infected) | 1, 2, 3 | This compound + Ribavirin (12 or 24 weeks) | Genotype 1: 76%, Genotype 2: 88%, Genotype 3: 92% |

SVR12 is defined as undetectable HCV RNA 12 weeks after the end of treatment.[11][12][13][14]

Experimental Protocols for Target Validation

The validation of this compound as an NS5B inhibitor relies on a series of well-defined experimental procedures.

NS5B Polymerase Activity Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant NS5B.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound's active triphosphate form (GS-461203) against HCV NS5B polymerase.

Methodology:

-

Expression and Purification of Recombinant NS5B:

-

The coding sequence for HCV NS5B (typically with a C-terminal truncation to improve solubility) is cloned into an expression vector (e.g., pET-28a(+)) with a purification tag (e.g., 6x-His).

-

The construct is transformed into a suitable expression host, such as E. coli BL21(DE3).

-

Protein expression is induced (e.g., with IPTG), and the cells are harvested and lysed.

-